N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-(2-oxo-1,3-diazinan-1-yl)acetamide
Description
N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-(2-oxo-1,3-diazinan-1-yl)acetamide: is a complex organic compound that belongs to the class of quinoline derivatives
Properties
IUPAC Name |
N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-(2-oxo-1,3-diazinan-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-19-13-5-4-12(9-11(13)3-6-15(19)22)18-14(21)10-20-8-2-7-17-16(20)23/h4-5,9H,2-3,6-8,10H2,1H3,(H,17,23)(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNEBLQVTZUYNNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)CN3CCCNC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-(2-oxo-1,3-diazinan-1-yl)acetamide typically involves multiple steps, including the formation of the quinoline ring and subsequent functionalization. Common synthetic routes may include:
Formation of the Quinoline Ring: This can be achieved through the Pfitzinger reaction, where an isatin derivative reacts with a ketone in the presence of a base.
Functionalization: The quinoline ring is then functionalized to introduce the 1-methyl-2-oxo group and the 6-yl substituent.
Formation of the Diazinan-1-yl Acetamide Moiety: This involves the reaction of a suitable amine with an acylating agent to form the diazinan-1-yl acetamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-(2-oxo-1,3-diazinan-1-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo groups to hydroxyl groups or to reduce other functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may yield hydroxylated derivatives.
Scientific Research Applications
N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-(2-oxo-1,3-diazinan-1-yl)acetamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: The compound could be investigated for its potential therapeutic applications, including drug development.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-(2-oxo-1,3-diazinan-1-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways: It may influence various biochemical pathways, such as signal transduction, metabolic pathways, or gene expression.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds such as quinine, chloroquine, and quinacrine share the quinoline core structure and have similar biological activities.
Diazinan Derivatives: Compounds like diazinon and other diazinan-based pesticides have structural similarities.
Uniqueness
N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-(2-oxo-1,3-diazinan-1-yl)acetamide is unique due to its specific combination of the quinoline and diazinan moieties, which may confer distinct biological and chemical properties compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
